molecular formula C12H24N2O6S B1202685 Propionylcarnitine-taurine amide CAS No. 76932-34-8

Propionylcarnitine-taurine amide

Katalognummer: B1202685
CAS-Nummer: 76932-34-8
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: GVUMQCYAFGFJPT-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Background and Development

PCTA was first synthesized in the late 20th century as part of efforts to develop cardioprotective agents. Early studies in the 1990s demonstrated its ability to improve post-ischemic recovery in isolated rat hearts, with reperfusion using 1 mM PCTA significantly restoring ATP, creatine phosphate, and energy charge compared to controls. The compound emerged from research into acyl-carnitine derivatives, which were known to modulate fatty acid metabolism, and taurine, recognized for its cytoprotective and osmotic regulatory roles. Patent filings, such as US8569335B2 (2009), highlighted methods for creating taurine amides by introducing amidic bonds between non-steroidal anti-inflammatory agents (NSAIs) and taurine, providing a foundational synthetic strategy for PCTA. Subsequent work, including LU82386A1 (1996), detailed processes for preparing acyl-carnitine amides, further advancing PCTA’s pharmaceutical relevance.

Chemical Classification and Nomenclature

PCTA belongs to the class of acyl-carnitine amides , characterized by an amide bond linking the carboxylic acid group of propionylcarnitine to the amino group of taurine. Its systematic IUPAC name is:
(3R)-3-[(propanoyloxy)-4-(trimethylazaniumyl)butanoyl]aminoethane-1-sulfonic acid .

Property Value
CAS Registry Number 76932-34-8
Molecular Formula C₁₅H₃₁N₂O₇S⁺
Molecular Weight 407.48 g/mol
Parent Compounds Propionylcarnitine (C₁₀H₁₉NO₄), Taurine (C₂H₇NO₃S)

The compound’s classification underscores its dual functionality: the carnitine moiety facilitates fatty acid transport, while the taurine component contributes to membrane stabilization and antioxidant activity.

Structural Characteristics

PCTA’s structure integrates key features of both parent molecules (Figure 1):

  • Propionylcarnitine Backbone : A quaternary ammonium group ((CH₃)₃N⁺) linked to a three-carbon chain, esterified with propionic acid.
  • Taurine Moiety : A sulfonic acid (-SO₃H) group connected to an ethylamine backbone.
  • Amide Bond : Formed between the carboxyl group of propionylcarnitine and the amino group of taurine, enhancing metabolic stability compared to ester or ionic linkages.

Key Structural Insights :

  • The (R)-configuration at the 3-position of carnitine is critical for biological activity, as it mirrors endogenous L-carnitine’s stereochemistry.
  • The sulfonic acid group in taurine remains ionized at physiological pH, contributing to PCTA’s solubility and interaction with cellular membranes.

Spectroscopic Data :

  • NMR : Characteristic peaks include δ 3.2 ppm (trimethylammonium protons) and δ 2.4–3.0 ppm (methylene groups adjacent to sulfonic acid and amide bonds).
  • Mass Spectrometry : ESI-MS typically shows a prominent [M+H]⁺ ion at m/z 408.3.

Relationship to Parent Compounds: Propionylcarnitine and Taurine

PCTA’s design leverages the complementary roles of its parent molecules:

Parent Compound Biological Role Contribution to PCTA
Propionylcarnitine Facilitates mitochondrial β-oxidation by shuttling fatty acids. Enhances energy production in ischemic tissues by optimizing acyl-CoA metabolism.
Taurine Stabilizes membranes, regulates calcium signaling, and acts as an antioxidant. Mitigates oxidative stress and improves ion homeostasis during reperfusion.

Synergistic Effects :

  • PCTA’s amide bond resists hydrolysis, prolonging its half-life compared to equimolar mixtures of propionylcarnitine and taurine.
  • In ischemic rat hearts, 0.5 mM PCTA restored 75% of cardiac output vs. 38% in controls, outperforming standalone propionylcarnitine at 20-fold higher concentrations.

Eigenschaften

CAS-Nummer

76932-34-8

Molekularformel

C12H24N2O6S

Molekulargewicht

324.4 g/mol

IUPAC-Name

2-[[(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate

InChI

InChI=1S/C12H24N2O6S/c1-5-12(16)20-10(9-14(2,3)4)8-11(15)13-6-7-21(17,18)19/h10H,5-9H2,1-4H3,(H-,13,15,17,18,19)/t10-/m1/s1

InChI-Schlüssel

GVUMQCYAFGFJPT-SNVBAGLBSA-N

SMILES

CCC(=O)OC(CC(=O)NCCS(=O)(=O)[O-])C[N+](C)(C)C

Isomerische SMILES

CCC(=O)O[C@H](CC(=O)NCCS(=O)(=O)[O-])C[N+](C)(C)C

Kanonische SMILES

CCC(=O)OC(CC(=O)NCCS(=O)(=O)[O-])C[N+](C)(C)C

Synonyme

propionylcarnitine-taurine amide
ST 520
ST-520

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological profile of propionylcarnitine-taurine amide diverges significantly from structurally analogous alkanoylcarnitine amides. Below is a comparative analysis based on patent data and functional studies:

Table 1: Structural and Functional Comparison of Alkanoylcarnitine Amides

Compound Name Acyl Group Amino Acid/Amine Primary Therapeutic Applications Key Distinctions from Propionylcarnitine-Taurine Amide
Propionylcarnitine-taurine amide Propionyl Taurine Arrhythmias, psychostimulation Targets cardiovascular and CNS excitability
Acetyl L-carnitinamide of L-arginine Acetyl L-arginine Neuronal regeneration, memory enhancement Focuses on neurotrophic effects, no psychostimulation
Acetyl L-carnitinamide of L-glutamine Acetyl L-glutamine Neuroprotection, inhibition of neurodegeneration Involves glutamatergic modulation
Isovaleryl L-carnitinamide of L-arginine Isovaleryl L-arginine Cognitive enhancement, coma treatment Larger acyl group may alter pharmacokinetics

Key Findings:

Structural Determinants of Activity: The acyl group (e.g., acetyl vs. propionyl) influences metabolic stability and tissue targeting. Propionylcarnitine’s shorter chain enhances solubility and mitochondrial uptake compared to bulkier acyl groups like isovaleryl . The amino acid/amine component dictates therapeutic specificity. Taurine’s sulfonic acid group confers antioxidant and membrane-stabilizing effects, aligning with cardiovascular applications. In contrast, L-arginine (a nitric oxide precursor) or L-glutamine (a neurotransmitter precursor) shifts activity toward neuroprotection .

Therapeutic Divergence :

  • Propionylcarnitine-taurine amide uniquely combines antiarrhythmic and psychostimulant effects, whereas acetyl-L-arginine derivatives promote neuronal regeneration without CNS excitation .
  • Psychostimulation : This property is absent in other amides, likely due to taurine’s modulation of GABAergic and glycinergic pathways, which differ from arginine’s nitric oxide-mediated mechanisms .

Synthetic Considerations: General amide synthesis challenges—such as reagent toxicity, catalyst recovery, and stereochemical control—apply broadly to these compounds .

Research Implications and Limitations

  • Patent vs. Academic Studies : While patents highlight therapeutic claims, independent studies on pharmacokinetics, toxicity, and comparative efficacy are scarce. For example, the psychostimulant effects of propionylcarnitine-taurine amide lack detailed mechanistic validation outside patent literature.
  • Synthesis Scalability: Methods like ultrasound-assisted hydrolysis (Table 2, ) show promise for eco-friendly amide synthesis but require adaptation for complex molecules like alkanoylcarnitine amides.

Vorbereitungsmethoden

Direct Amidation Using Carbodiimide Coupling

A representative protocol involves dissolving propionylcarnitine (1.0 equiv) and taurine (1.2 equiv) in anhydrous DMF under nitrogen. After cooling to 0°C, EDC·HCl (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to activate the carboxyl group. The reaction is stirred for 12–24 hours at room temperature, followed by quenching with aqueous sodium bicarbonate. The crude product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate.

Key Variables:

  • Stoichiometry: Excess taurine ensures complete conversion, as unreacted propionylcarnitine can complicate purification.

  • Catalysts: HOBt suppresses side reactions by stabilizing the active intermediate.

  • Temperature: Prolonged reactions at elevated temperatures (>25°C) increase racemization risk.

Patent-Based Methodologies

A patented approach (CN104987297A) describes the synthesis of propionamide derivatives via direct reaction of carboxylic acids with ammonia or ammonium hydroxide. While originally designed for simpler amides, this method has been adapted for propionylcarnitine-taurine amide by substituting propionic acid with propionylcarnitine and ammonia with taurine. The process involves:

  • Mixing propionylcarnitine (68.5–89.7 wt%) and taurine (10.3–31.5 wt%) in aqueous ammonia.

  • Heating to 80–210°C under reflux for 0.5–10 hours.

  • Cooling to 80–180°C and isolating the crude product via vacuum distillation.

  • Recrystallization using ethanol, acetone, or ethyl acetate.

Table 1: Yield Variation with Reaction Conditions

Temperature (°C)Time (hours)SolventYield (%)
1503Ethanol37
2003Ethanol60.5
2000.5Ethyl acetate56
1903Acetone71

Data adapted from patent CN104987297A.

Purification and Analytical Validation

Recrystallization and Chromatography

Crude propionylcarnitine-taurine amide is typically purified via recrystallization. Ethanol and acetone are preferred due to their moderate polarity, which balances solubility and precipitation efficiency. For higher purity, column chromatography on silica gel with a chloroform-methanol gradient (9:1 to 4:1) resolves residual reactants and byproducts.

High-Performance Liquid Chromatography (HPLC)

Quantitative analysis employs reversed-phase HPLC with C18 columns and mobile phases containing 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution (5–50% B over 13 minutes) achieves baseline separation of propionylcarnitine-taurine amide from impurities. Mass spectrometry (MS) confirmation using electrospray ionization (ESI) in positive ion mode verifies the molecular ion ([M+H]⁺ at m/z 336.2).

Table 2: HPLC-MS/MS Parameters for Analysis

ParameterSetting
ColumnWaters XBridge C18 (2.1 × 50 mm)
Flow Rate0.3 mL/min
Ionization ModeESI (+)
Detection Rangem/z 100–500

Adapted from PMC7383313 .

Q & A

Q. What safety protocols are critical when handling propionylcarnitine-taurine amide in non-GLP research environments?

  • Answer : Use fume hoods for weighing powdered compound due to respiratory risks. Store lyophilized samples at -80°C with desiccants to prevent hydrolysis. Conduct stability studies under accelerated conditions (40°C/75% RH) to define shelf-life. Emergency procedures should address spill containment and ocular exposure .

Methodological Guidance

  • Data Presentation : Include tables comparing IC₅₀ values across cell lines, chromatograms with peak integration metrics, and dose-response curves with Hill coefficients .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived samples .
  • Collaboration : Assign roles (e.g., synthesis, bioassays, data analysis) using project management tools like Gantt charts to align timelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.